
1-(2-Ethoxyethyl)-2-phenylbenzimidazole
Overview
Description
1-(2-Ethoxyethyl)-2-phenylbenzimidazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its benzimidazole core, which is substituted with a 2-ethoxyethyl group and a phenyl group. The unique structure of this compound contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-2-phenylbenzimidazole typically involves the reaction of o-phenylenediamine with 2-ethoxyethyl bromide and benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a larger scale. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a fundamental building block for synthesizing more complex molecules.
- Ligand in Coordination Chemistry : Its structure allows it to act as a ligand in various coordination complexes.
Biology
- Antimicrobial and Antiviral Potential : Research indicates that 1-(2-Ethoxyethyl)-2-phenylbenzimidazole exhibits promising antimicrobial and antiviral properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) demonstrating significant activity .
- Anticancer Activity : The compound has been explored for its potential as an anticancer agent. It has shown effectiveness in inhibiting drug-resistant human hepatoma cells, indicating its role in cancer therapy .
Medicine
- Therapeutic Effects : Investigations into the anti-inflammatory and anticancer properties of the compound suggest potential therapeutic applications. Its mechanism of action may involve modulating specific molecular pathways associated with inflammation and cancer progression .
Industry
- Material Development : The unique chemical structure makes it suitable for developing advanced materials, including polymers and coatings with specific optical or electronic properties. Its application in industrial settings is growing due to its functional versatility .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity at MIC values comparable to standard antibiotics .
- Anticancer Research : In vitro studies demonstrated that this compound effectively inhibited the growth of MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent .
- Material Science Application : Research into the use of this compound in developing new polymeric materials showed promise due to its unique chemical structure, which can enhance material properties such as durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-2-phenylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-2-phenylbenzimidazole can be compared with other benzimidazole derivatives, such as:
1-(2-Methoxyethyl)-2-phenylbenzimidazole: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, leading to different chemical properties and reactivity.
1-(2-Ethoxyethyl)-2-methylbenzimidazole: Similar structure but with a methyl group instead of a phenyl group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-phenylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-20-13-12-19-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCYXFUCSSBFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323756 | |
Record name | 1-(2-ethoxyethyl)-2-phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497241-32-4 | |
Record name | 1-(2-ethoxyethyl)-2-phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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